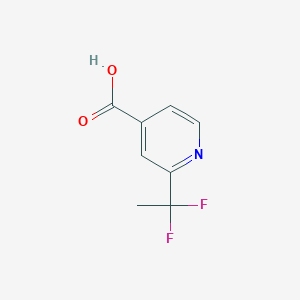

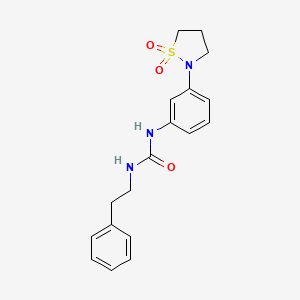

![molecular formula C21H22N4O2 B2649155 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea CAS No. 2097922-67-1](/img/structure/B2649155.png)

3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4’-Bipyridine is a building block for carbon nanomaterials . Urea is a keratolytic emollient used to treat hyperkeratotic lesions and moisturize the skin .

Synthesis Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis of bipyridines often involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis

The structure of bipyridines can vary significantly depending on the mutual orientation of the two pyridine rings . For example, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its structure . For instance, the exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .科学的研究の応用

Complexation and Structural Analysis

- Heterocyclic ureas, including structures similar to 3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea, have been studied for their ability to undergo conformational changes and form multiply hydrogen-bonded complexes. These compounds exhibit intramolecular hydrogen bonding in solid states and can form folded structures in solution, which are significant for understanding the self-assembly processes and designing novel molecular architectures (Corbin et al., 2001).

Redox Systems

- Novel urea derivatives have been synthesized to act as two-step redox systems, showcasing unique structural features that facilitate reversible oxidation and demonstrate potential for applications in electronic and photonic devices (Weiss & Reichel, 2000).

Anion Sensing

- Rhenium(I) complexes containing urea derivatives have shown significant UV-visible absorption spectral changes upon addition of anions, indicating their potential use as sensors for anions in various applications (Ramdass et al., 2013).

Self-assembly and Gelation

- Pyridyl urea compounds have been explored for their gelation properties and anion responsive behavior, with specific derivatives capable of forming gels and detecting iodide ions through color changes. This property is significant for the development of new sensory materials and devices (Ghosh, Panja, & Bhattacharya, 2015).

Corrosion Inhibition

- Triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate significant inhibition effects, suggesting their potential use in protecting metal surfaces from corrosion (Mistry et al., 2011).

作用機序

Safety and Hazards

将来の方向性

Bipyridine and related compounds continue to be of interest in various research fields due to their potential applications. Recent research findings over the last 30 years have focused on metal-catalyzed cross-coupling reactions, metal-catalyzed homocoupling reactions, electrochemical methods, and other innovative techniques .

特性

IUPAC Name |

1-(4-butoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-2-3-14-27-19-7-4-17(5-8-19)24-21(26)25-18-6-9-20(23-15-18)16-10-12-22-13-11-16/h4-13,15H,2-3,14H2,1H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSMIKYZBVDWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

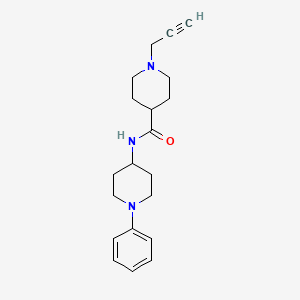

![2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2649074.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)

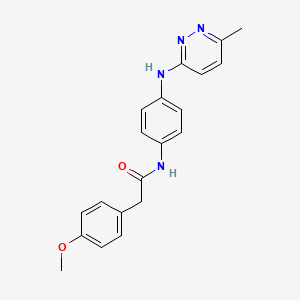

![N-(2,3-dimethylphenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2649084.png)

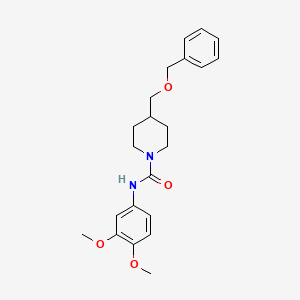

![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2649086.png)

![2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2649089.png)

![N-(4-methylbenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649093.png)